molecular formula C16H16O3 B3154772 Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate CAS No. 78430-35-0

Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate

Cat. No.: B3154772
CAS No.: 78430-35-0
M. Wt: 256.3 g/mol
InChI Key: LZVNPXGXPIHQTM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate (CAS 78430-35-0) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol, this ester is characterized by its two aromatic rings—a phenyl group and a p-tolyl (4-methylphenyl) group—joined by a hydroxy-substituted acetates ester functional group . This compound is part of a class of mandelic acid derivatives, which are of significant interest in organic synthesis and medicinal chemistry research. Its structure, featuring a sterically crowded carbon center with two distinct aryl systems, makes it a valuable intermediate for exploring asymmetric synthesis, developing novel chiral ligands or catalysts, and constructing more complex molecular architectures. Researchers also utilize this and related structures in pharmaceutical development for creating potential drug candidates, particularly due to the prevalence of the diphenylhydroxyacetate scaffold in biologically active molecules . Handling and Safety: This reagent requires careful handling. It is associated with the following GHS warning statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should adhere to recommended precautionary measures, including using skin and eye protection and avoiding breathing dust/fume/gas/mist . Disclaimer: This product is intended for research use only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The product must be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

methyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-8-10-14(11-9-12)16(18,15(17)19-2)13-6-4-3-5-7-13/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVNPXGXPIHQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate typically involves the esterification of 2-hydroxy-2-phenyl-2-(p-tolyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and p-tolyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxyl vs. Keto Groups
  • Methyl 2-oxo-2-(p-tolyl)acetate : Replacing the hydroxyl group with a ketone eliminates hydrogen-bonding capacity, altering reactivity. Its ¹H NMR shows aromatic protons at δ 7.81–7.75 (4H, m) and a singlet for the methyl ester at δ 4.01 (3H, s) .
  • Ethyl 2-oxo-2-(p-tolyl)acetate: Similar to the methyl analog but with an ethyl ester (δ 4.45 ppm, q, J = 7.2 Hz). The ketone group enhances electrophilicity, making it a precursor for α-ketoesters and amino acids .
Hydroxyl vs. Nitro/Sulfonyl Groups
  • Methyl (E)-2-(1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidin-2-ylidene)-2-(methylsulfonyl)acetate (22) : Incorporates nitro and sulfonyl groups, which are electron-withdrawing. This increases stability but reduces nucleophilicity. HRMS confirms a molecular ion at m/z 465.0883 .

Aromatic Substituent Modifications

Phenyl/p-Tolyl vs. Heteroaromatic Rings
  • Methyl 2-(1-methyl-1H-indol-3-yl)-2-(p-tolyl)acetate (6x) : Replacing one phenyl with an indole ring introduces nitrogen-based electronic effects. The compound is an oily liquid (62% yield) with distinct ¹H NMR indole protons (δ 7.42–7.49 ppm) .
  • Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate : Features a thiazole ring instead of p-tolyl. The thiazole’s electronegativity increases polarity, reflected in a higher melting point (95–97°C vs. oily states of other analogs) .
p-Tolyl vs. Halogenated Aromatics
  • Methyl 2-(4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-2-pivalamidoacetate (2) : Substitutes p-tolyl with a bromophenyl group, enabling Suzuki coupling reactions. The hydroxymethyl biphenyl enhances solubility in polar solvents .

Ester Group Variations

  • Isopropyl 2-hydroxy-2-phenyl-2-(1H-pyrrol-2-yl)acetate (40ac) : Replacing the methyl ester with isopropyl reduces crystallinity (oil, 98% ee). The bulkier ester may hinder packing, lowering melting points compared to methyl analogs .
  • Tert-butyl 2-hydroxy-2-phenyl-2-(1H-pyrrol-2-yl)acetate (40ad) : The tert-butyl group increases steric hindrance, reducing reaction rates in nucleophilic substitutions but improving thermal stability .

Spectral and Physical Property Comparison

Compound Molecular Formula MW (g/mol) Key Functional Groups Physical State ¹H NMR Highlights Application
Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate C₁₆H₁₆O₃ 256.30 Hydroxyl, ester, aryl Solid δ 7.3–7.5 (aromatic), δ 3.7 (OCH₃) Pharmaceutical intermediates
Methyl 2-oxo-2-(p-tolyl)acetate C₁₀H₁₀O₃ 178.19 Ketone, ester, aryl Oil δ 7.81–7.75 (aromatic), δ 4.01 (OCH₃) Synthetic precursor
Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate C₁₃H₁₃NO₃S 263.31 Hydroxyl, thiazole, ester Crystalline δ 7.92 (thiazole H), δ 4.45 (OCH₂CH₃) Agrochemical research
Methyl 2-(1-methyl-1H-indol-3-yl)-2-(p-tolyl)acetate C₁₉H₁₉NO₂ 293.36 Indole, ester, aryl Oil δ 7.42–7.49 (indole H) Photochemical carbene transfer

Research Findings and Implications

  • Enantioselectivity : Analogs like 40ab (97% ee) demonstrate the impact of ester groups on enantiomeric excess, critical for asymmetric catalysis .
  • Biological Activity : Indole- and thiazole-containing derivatives show promise in antibacterial and anti-inflammatory applications .
  • Material Science : Sulfonyl and nitro groups in analogs like compound 22 enhance thermal stability, useful in high-performance polymers .

Biological Activity

Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate, with the molecular formula C16H16O3 and CAS number 78430-35-0, is an organic compound notable for its complex structure which incorporates a hydroxyl group, a phenyl group, and a p-tolyl group attached to an acetate moiety. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic properties and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl and p-tolyl groups facilitate hydrophobic interactions that can modulate the binding affinity of the compound to proteins and enzymes, thereby affecting biochemical pathways and cellular processes .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, including the DPPH radical scavenging test, compounds similar to this acetate demonstrated the ability to inhibit lipid peroxidation effectively. For instance, derivatives with similar structures showed up to 100% inhibition of lipid peroxidation induced by AAPH radicals .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. While specific data on this compound is limited, related compounds have shown considerable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Cytotoxicity and Anticancer Properties

In studies evaluating cytotoxic effects on cancer cell lines, derivatives of this compound have shown promising results. For instance, certain analogues were reported to inhibit the proliferation of human myeloid leukemia cells without exhibiting significant cytotoxicity towards normal cells . This selective activity suggests potential for development as an anticancer agent.

Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AntioxidantUp to 100% inhibition of lipid peroxidation
AntimicrobialMIC values from 4.69 µM to 22.9 µM against bacteria
CytotoxicityInhibition of leukemia cell proliferation

Case Studies

  • Antioxidant Efficacy : A study evaluated several derivatives for their antioxidant capabilities using multiple in vitro techniques. Compounds similar to this compound were found to effectively scavenge free radicals and inhibit lipid peroxidation, indicating their potential as therapeutic agents in oxidative stress-related conditions .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of structurally related compounds. The results showed significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the chemical structure could enhance antimicrobial properties .
  • Cytotoxic Evaluation : Research involving the evaluation of cytotoxic effects on cancer cell lines revealed that specific analogues derived from this compound inhibited cell proliferation effectively while sparing normal cells, highlighting their potential application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key structural features and characterization methods for Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate?

  • Answer : The compound contains a central hydroxyl group flanked by phenyl and p-tolyl substituents, with a methyl ester moiety. Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve aromatic protons (δ ~7.3–7.4 ppm for aryl-H) and ester carbonyl signals (δ ~170 ppm) .
  • Chromatography : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) is critical for purification due to polar hydroxyl and ester groups .
  • Mass Spectrometry : EI-MS confirms molecular weight (e.g., 352.5 g/mol for analogs) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : A typical route involves:

Diazo Intermediates : Methyl 2-diazo-2-(p-tolyl)acetate precursors, prepared via diazo transfer reactions, undergo hydroxylation or nucleophilic substitution .

Catalytic Methods : Iron porphyrin catalysts (e.g., (TPP)FeCl) enable regioselective alkoxy insertions for ester functionalization .

  • Key Conditions : Reactions often require anhydrous solvents (e.g., CH2_2Cl2_2) and reflux temperatures .

Q. What safety precautions are necessary when handling this compound?

  • Answer :

  • Hazard Mitigation : Use fume hoods, gloves, and eye protection. Avoid inhalation/ingestion (H303+H313+H333 codes) .
  • Waste Disposal : Segregate organic waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic challenges in resolving the compound’s structure be addressed?

  • Answer :

  • Software Tools : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution X-ray data is critical for resolving hydroxyl group positions .
  • Twinned Data : For twinned crystals, SHELXPRO’s interface aids in merging datasets and refining twin laws .
  • Pitfalls : Avoid overparameterization; validate thermal displacement parameters against electron density maps .

Q. What strategies optimize regioselectivity in catalytic functionalization of the ester group?

  • Answer :

  • Catalyst Design : Iron porphyrins (e.g., (TPP)FeCl) favor alkoxy insertions over competing pathways (e.g., C–H activation) due to steric and electronic tuning .
  • Solvent Effects : Polar aprotic solvents (e.g., CH2_2Cl2_2) stabilize transition states for nucleophilic attacks on diazo intermediates .
  • Substrate Scope : p-Tolyl groups enhance steric hindrance, directing reactivity toward less hindered positions .

Q. How can contradictory data on reaction yields or byproducts be reconciled?

  • Answer :

  • Analytical Rigor : Use HPLC or GC-MS to identify minor byproducts (e.g., regioisomers from competing pathways) .
  • Reaction Monitoring : In situ IR spectroscopy tracks diazo decomposition rates, correlating with yield variations .
  • Reproducibility : Document solvent purity, catalyst batch variability, and moisture levels, which significantly impact outcomes .

Q. What are the unexplored biological interactions of this compound?

  • Answer :

  • Hypotheses : Structural analogs (e.g., imidazole derivatives) show antimicrobial/anticancer activity via enzyme inhibition (e.g., cytochrome P450). Similar interactions are plausible for this compound .
  • Methodology :
  • Enzyme Assays : Test inhibition of acetylcholinesterase or kinases using fluorogenic substrates .
  • Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with phenylacetate analogs .

Q. How do electronic effects of substituents influence spectroscopic properties?

  • Answer :

  • Aromatic Substituents : Electron-donating p-tolyl groups deshield adjacent protons in 1^1H NMR (δ upfield shifts ~0.2 ppm vs. phenyl) .
  • Hydroxyl Group : Hydrogen bonding with ester carbonyls reduces IR stretching frequencies (νC=O_{C=O} ~1700 cm1^{-1}) compared to non-hydroxylated analogs .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

StepMethodCatalyst/SolventYield (%)Reference
Diazo precursor synthesisDiazotransferImidazole/CH2_2Cl2_261
HydroxylationFe-porphyrin catalysis(TPP)FeCl/CH2_2Cl2_271

Table 2 : NMR Chemical Shifts (Selected Signals)

Group1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
Aryl-H7.35–7.18129.3–127.2
OCH3_33.71–3.8152.2–55.5
Ester C=O166.2–171.7

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate
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Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate

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